molecular formula C11H14O2 B14642262 1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one CAS No. 56745-76-7

1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one

Cat. No.: B14642262
CAS No.: 56745-76-7
M. Wt: 178.23 g/mol
InChI Key: NCQCVWCLWWJFJS-UHFFFAOYSA-N
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Description

1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one is a complex organic compound known for its unique bicyclic structure. This compound is characterized by its multiple methyl groups and a methylene bridge, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a ketone in the presence of a Lewis acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential as a modulator of enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,5,6,7-Tetramethylbicyclo[3.2.0]hept-6-en-3-one: Shares a similar bicyclic structure but lacks the methylene bridge.

    1,3,7,7-Tetramethyl-2-oxabicyclo[4.4.0]hept-5-en-9-one: Another bicyclic compound with different ring sizes and functional groups.

Uniqueness

1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[320]hept-6-en-3-one is unique due to its specific arrangement of methyl groups and the presence of a methylene bridge

Properties

CAS No.

56745-76-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1,5,6,7-tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one

InChI

InChI=1S/C11H14O2/c1-6-7(2)11(5)10(6,4)8(3)9(12)13-11/h3H2,1-2,4-5H3

InChI Key

NCQCVWCLWWJFJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C1(C(=C)C(=O)O2)C)C)C

Origin of Product

United States

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